O-(2,6-Difluorobenzyl)hydroxylamine
Description
O-(2,6-Difluorobenzyl)hydroxylamine is a substituted hydroxylamine derivative characterized by a benzyl group substituted with fluorine atoms at the 2- and 6-positions of the aromatic ring. The fluorine substituents enhance its stability, lipophilicity, and ability to participate in hydrogen bonding, which can influence binding affinity in biological systems.
Properties
Molecular Formula |
C7H7F2NO |
|---|---|
Molecular Weight |
159.13 g/mol |
IUPAC Name |
O-[(2,6-difluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7F2NO/c8-6-2-1-3-7(9)5(6)4-11-10/h1-3H,4,10H2 |
InChI Key |
WZVQCMMMCPWMDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CON)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,6-Difluorobenzyl)hydroxylamine typically involves the reaction of 2,6-difluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated through extraction and purification processes.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The exocyclic nitrogen atom in O-(2,6-difluorobenzyl)hydroxylamine serves as a nucleophilic site for alkylation and acylation. For example:
-
Benzylation proceeds regioselectively at the exocyclic N-atom under frontier orbital control, forming N-substituted products (e.g., 3–6 in ).
-
Acylation with acetyl chloride yields N-acetyl-O-(2,6-difluorobenzyl)hydroxylamine, though reaction rates are slower compared to non-fluorinated analogs due to reduced electron density at nitrogen .
Table 1: Alkylation/Acylation Reaction Conditions
| Reaction Type | Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Benzylation | Benzyl bromide | DMF | 25°C | 85% | |
| Acylation | Acetyl chloride | CH₂Cl₂ | 0°C → RT | 72% |
Nucleophilic Addition-Electrophilic Amination
In the presence of carbon disulfide (CS₂), this compound undergoes tandem nucleophilic addition and electrophilic amination:
-
In DMF with triethylamine , the reaction produces 6,7-dihydro-5H-imidazo[2,1-c] thiadiazole-3-thione (18 ) via cyclization .
-
In aqueous NaOH , two CS₂ molecules react to form 7,8-dihydroimidazo[1,2-c] thiadiazine-2,4(6H)-dithione (19 ) after desulfurization .
Mechanistic Highlights :
-
Solvent polarity dictates reaction pathway: polar aprotic solvents favor cyclization, while aqueous bases promote multi-component reactions .
-
The 2,6-difluorobenzyl group stabilizes intermediates through inductive effects, reducing side reactions .
Oxime Formation with Carbonyl Compounds
This compound reacts with aldehydes/ketones to form oximes, a hallmark of hydroxylamine chemistry :
Key Observations :
-
Fluorine substituents decrease oxime stability compared to non-fluorinated analogs (ΔG ≈ +3.2 kcal/mol) .
-
Reaction rates are pH-dependent, with optimal yields achieved at pH 4–5 .
Acid-Catalyzed Rearrangements
Under acidic conditions, this compound undergoes isomerization to amine oxides or decomposes via N–O bond cleavage :
-
Isomerization :
-
Decomposition :
Elevated temperatures (>80°C) in HCl/Et₂O lead to release of hydroxylamine and 2,6-difluorobenzyl chloride .
Table 2: Stability Under Acidic Conditions
| Condition | Product | Half-Life (25°C) | Reference |
|---|---|---|---|
| 2M HCl in Et₂O | 2,6-Difluorobenzyl chloride | 4.2 hours | |
| 1M H₂SO₄ in H₂O | Amine oxide | 12 hours |
Redox Behavior
The compound exhibits moderate reducing activity due to the O–H bond (BDE ≈ 87 kcal/mol) :
Scientific Research Applications
O-(2,6-Difluorobenzyl)hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of O-(2,6-Difluorobenzyl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical and chemical effects. The pathways involved may include nucleophilic addition and substitution reactions, depending on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares O-(2,6-Difluorobenzyl)hydroxylamine with three structurally or functionally related compounds: TAK-385 , Rufinamide , and O-(2,4-Dinitrophenyl)hydroxylamine . Key differences in substitution patterns, pharmacological profiles, and synthetic applications are highlighted.
TAK-385
- Structure: TAK-385 incorporates a 2,6-difluorobenzyl group as part of a complex thienopyrimidinone scaffold. Unlike this compound, it includes additional functional groups such as a dimethylaminomethyl moiety and a methoxypyridazine ring.
- Pharmacology : TAK-385 is a potent GnRH antagonist with superior in vivo activity compared to earlier analogs like sufugolix. It exhibits reduced cytochrome P450 inhibition, minimizing drug-drug interaction risks .
- Applications : Primarily investigated for oncology indications, particularly hormone-sensitive cancers.
Rufinamide
- Structure : Rufinamide contains a 2,6-difluorobenzyl group attached to a triazole-carboxamide core. The fluorine atoms enhance metabolic stability and blood-brain barrier penetration.
- Pharmacology: Approved for treating seizures in Lennox-Gastaut syndrome and partial-onset epilepsy. Its mechanism involves modulation of sodium channel inactivation .
- Applications : Unlike this compound, rufinamide is a clinically validated anticonvulsant with established pharmacokinetic data.
O-(2,4-Dinitrophenyl)hydroxylamine
- Structure : Substituted with nitro groups at the 2- and 4-positions of the benzyl ring instead of fluorine. Nitro groups are strong electron-withdrawing substituents, reducing solubility and increasing reactivity.
- Applications : Used as a reagent in organic synthesis (e.g., nitro group reduction or cross-coupling reactions). Commercial availability (97% purity) makes it accessible for laboratory use .
Comparative Data Tables
Table 1: Physical-Chemical Properties
| Compound | Substituents | Solubility | Stability | Key Applications |
|---|---|---|---|---|
| This compound | 2,6-F₂ on benzyl | Moderate in DMSO | High (fluorine) | Medicinal chemistry |
| TAK-385 | 2,6-F₂ + pyridazine | Low aqueous | High (in vivo) | Oncology |
| Rufinamide | 2,6-F₂ + triazole | Low in water | High (metabolic) | Epilepsy |
| O-(2,4-Dinitrophenyl)hydroxylamine | 2,4-NO₂ on benzyl | Poor in water | Moderate | Organic synthesis |
Table 2: Pharmacological Comparison
Key Research Findings
Electron-Withdrawing Effects : The 2,6-difluorobenzyl group in this compound enhances stability compared to nitro-substituted analogs like O-(2,4-Dinitrophenyl)hydroxylamine, which are more prone to decomposition under basic conditions .
Biological Activity: Fluorine substitution improves pharmacokinetic properties (e.g., TAK-385’s reduced P450 inhibition vs. non-fluorinated GnRH antagonists) .
Biological Activity
O-(2,6-Difluorobenzyl)hydroxylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a difluorobenzyl group attached to a hydroxylamine moiety. The presence of fluorine atoms at positions 2 and 6 on the benzene ring significantly influences its reactivity and biological properties. The synthesis of this compound typically involves the reaction of 2,6-difluorobenzaldehyde with hydroxylamine under acidic or basic conditions, resulting in the formation of the desired hydroxylamine derivative.
Biological Properties
The biological activity of this compound can be categorized into several key areas:
1. Antioxidant Activity
Hydroxylamines are known for their ability to act as antioxidants, effectively scavenging free radicals and reducing oxidative stress in biological systems. This property is particularly significant in the context of diseases associated with oxidative damage, such as neurodegenerative disorders and cancer.
2. Antimicrobial Activity
Preliminary studies indicate that this compound may exhibit antimicrobial properties. Research has shown that certain hydroxylamines can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
3. Toxicological Studies
Toxicity assessments have been conducted to evaluate the safety profile of this compound. In one notable study involving animal models, high doses led to severe skin reactions and mortality due to circulatory collapse, highlighting the importance of careful dosage considerations in therapeutic applications.
The mechanism of action for this compound primarily involves its nucleophilic nature. It can react with electrophilic centers in various biomolecules, leading to the formation of new chemical bonds. This reactivity is crucial for its potential therapeutic effects as well as its interactions with biological targets.
Case Studies and Research Findings
Several studies have explored the biological implications and applications of this compound:
Q & A
Q. What are the recommended synthetic routes for O-(2,6-Difluorobenzyl)hydroxylamine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves substituting 2,6-difluorobenzyl chloride with hydroxylamine derivatives. For example, in analogous syntheses, ethyl 2-[(butoxycarbonyl)(2,6-difluorobenzyl)amino] intermediates are generated via nucleophilic substitution under anhydrous conditions . Optimization may include adjusting reaction temperature (40–60°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents. Monitoring by TLC or HPLC ensures completion. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., using ethanol/water mixtures) is critical to isolate high-purity product .
Q. How can this compound be characterized to confirm structural integrity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Compare H and C NMR spectra with structurally similar compounds (e.g., O-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl) hydroxylamine, which shows aromatic proton signals at δ 6.75–6.81 ppm and methylene groups at δ 4.21 ppm) .
- Mass Spectrometry : ESI-MS or GC-MS can confirm molecular ion peaks (e.g., [M+H] signals) and fragmentation patterns.
- Elemental Analysis : Validate C, H, N, and F content to ensure stoichiometric accuracy .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Store in airtight, light-resistant containers at −20°C to prevent hydrolysis or oxidation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Hydroxylamine derivatives are prone to oxidation; adding antioxidants (e.g., BHT) or using inert atmospheres (N) during storage may improve stability .
Advanced Research Questions
Q. How can this compound be utilized as a derivatization agent in carbonyl compound analysis?
- Methodological Answer : This compound reacts with carbonyl groups (e.g., aldehydes, ketones) to form stable oxime derivatives, enhancing detectability in GC-MS or LC-MS. Protocol:
Dissolve the compound in acidic aqueous solution (pH 3–4) to activate the hydroxylamine group.
React with carbonyl-containing analytes (1:2 molar ratio) at 60°C for 30 minutes.
Extract derivatives with dichloromethane and analyze. For example, pentafluorobenzyl-hydroxylamine analogs show detection limits of <1 ng/mL in steroid analysis .
Q. What strategies resolve contradictions in reported reactivity or spectral data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from impurities, solvent effects, or stereochemical variations. Solutions include:
- Reproducibility Checks : Replicate experiments using identical conditions (e.g., solvent, temperature).
- Advanced Spectroscopic Techniques : Use 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
Q. How does the fluorine substitution pattern influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The 2,6-difluoro substitution enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic reactions. For instance, in thiophene-3-carboxylate synthesis, fluorine atoms increase electrophilicity at the benzyl carbon, improving coupling efficiency with amines . Comparative studies with mono- or non-fluorinated analogs (e.g., 3,5-difluorobenzylamine ) can quantify electronic effects via Hammett plots or reaction kinetics.
Q. What crystallization techniques are effective for isolating enantiomerically pure forms of this compound derivatives?
- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or enantioselective crystallization with chiral solvents (e.g., (R)- or (S)-limonene). For crystalline forms, X-ray diffraction (e.g., single-crystal XRD) confirms spatial arrangements, as demonstrated in patent literature for structurally related thieno-pyrimidinones .
Data Analysis & Experimental Design
Q. How to design a kinetic study to investigate the compound’s role in enzyme inhibition?
- Methodological Answer :
- Enzyme Assay : Measure activity (e.g., via UV-Vis substrate depletion) with varying inhibitor concentrations (0.1–10 μM).
- Mechanistic Analysis : Fit data to Michaelis-Menten or Hill equations to determine inhibition type (competitive/non-competitive).
- Structural Insights : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with enzyme active sites, validated by site-directed mutagenesis .
Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?
- Methodological Answer :
Use nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC values. For low-dose effects, apply benchmark dose (BMD) modeling. Pair with ANOVA/Tukey tests to compare treatment groups. Include replicates (n ≥ 3) and report confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
